Product packaging for Octaethylene glycol monotetradecyl ether(Cat. No.:CAS No. 27847-86-5)

Octaethylene glycol monotetradecyl ether

Cat. No.: B1228501
CAS No.: 27847-86-5
M. Wt: 566.8 g/mol
InChI Key: NHHAZFYVKWSFIR-UHFFFAOYSA-N
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Description

Historical Development and Early Research Trajectories of Nonionic Surfactants

The story of surfactants begins not in a modern laboratory, but in ancient history, with the earliest recorded evidence of soap-like materials dating back to around 2800 BC in Babylon. caymanchem.com For centuries, these rudimentary soaps, made from fats and ashes, were the primary means of cleaning. core.ac.uk The Industrial Revolution in the 18th century saw the first industrial manufacturing of soaps, promoting a greater awareness of cleanliness and health. caymanchem.com

The 20th century marked a significant shift towards synthetic surfactants. The 1930s saw the synthesis of the first polyoxyethylene alkyl ethers. researchgate.net By the 1950s, with the rise of synthetic textiles, the limitations of traditional soaps, particularly their sensitivity to hard water, necessitated new types of surfactants. rsc.org This led to the increased development and use of synthetic nonionic surfactants like alcohol ethoxylates, which are less affected by water hardness compared to their anionic counterparts. rsc.orgej-chem.org Early research focused on their fundamental properties, such as their ability to lower surface tension and form aggregates known as micelles.

Structural Characteristics and Amphiphilic Nature of Polyoxyethylene Alkyl Ethers

Polyoxyethylene alkyl ethers are nonionic surfactants characterized by a distinct dual nature, a property known as amphiphilicity. sigmaaldrich.com Their structure consists of two main parts: a lipophilic (hydrophobic or water-fearing) alkyl chain and a hydrophilic (water-loving) polyoxyethylene chain. researchgate.netsigmaaldrich.com The general formula for these compounds is CnH2n+1(OCH2CH2)mOH, where 'n' represents the number of carbon atoms in the alkyl chain and 'm' is the number of ethylene (B1197577) oxide units. researchgate.net

For Octaethylene glycol monotetradecyl ether (C14E8), the alkyl chain is a tetradecyl group (n=14), and the hydrophilic head consists of eight ethylene oxide units (m=8). This structure is responsible for its surface-active properties. The hydrophobic tails are repelled by water and align themselves away from the aqueous phase, while the hydrophilic heads are attracted to it. This arrangement allows the molecules to adsorb at interfaces, such as the air-water or oil-water interface, effectively lowering the surface tension.

Significance of this compound (C14E8) in Contemporary Scientific Investigations

This compound (C14E8) is a subject of significant interest in various fields of scientific research due to its specific physicochemical properties. As a member of the polyoxyethylene alkyl ether family, its primary significance lies in its function as a nonionic detergent used to solubilize membrane proteins. sigmaaldrich.comcreative-biolabs.com Extracting these proteins from their native lipid bilayer environment is a crucial first step for structural and functional studies, including advanced techniques like cryo-electron microscopy (cryo-EM). youtube.comnih.gov

Compared to its more commonly studied shorter-chain counterpart, C12E8 (octaethylene glycol monododecyl ether), C14E8's longer hydrophobic tail gives it a lower critical micelle concentration (CMC). nih.gov This means it can form micelles and effectively solubilize hydrophobic substances at lower concentrations, which can be advantageous in sensitive biological systems. The study of surfactin (B1297464) homologues, for example, showed that the C14 variant was more surface active than the C12 and C13 versions. nih.gov

Research involving C14E8 and related compounds helps to build a fundamental understanding of the thermodynamics of micellization, a process driven by the hydrophobic effect. wikipedia.org This self-assembly into aggregates is a cornerstone of colloid and interface science. The insights gained from studying C14E8 contribute to a broader knowledge of how molecular structure dictates macroscopic properties, which is essential for designing new surfactants for applications ranging from detergents to drug delivery systems. nih.gov

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic investigation of this compound and its class of surfactants is multifaceted, with several key objectives:

Characterizing Self-Assembly and Micellization: A primary goal is to understand and quantify the thermodynamics of its self-assembly in aqueous solutions. core.ac.uk This involves determining key parameters such as the critical micelle concentration (CMC), the aggregation number (the number of molecules in a single micelle), and the thermodynamic potentials of micellization (Gibbs free energy, enthalpy, and entropy). core.ac.ukresearchgate.net These studies reveal the driving forces behind micelle formation. wikipedia.org

Investigating Phase Behavior: Researchers aim to map the phase diagram of C14E8 in water, which describes the different structural phases (e.g., micellar, hexagonal, lamellar liquid crystal) the surfactant forms at various concentrations and temperatures. researchgate.net Understanding this phase behavior is critical for controlling the structure of formulations for various applications. ej-chem.org

Probing Interfacial Properties: A significant area of inquiry is the efficiency of C14E8 in reducing surface and interfacial tension. This involves studying its adsorption at interfaces and how its molecular structure relates to its performance as an emulsifier and wetting agent.

Developing Advanced Applications: A major objective is to leverage its properties for specific technological and biomedical applications. This includes its use in the solubilization and stabilization of membrane proteins for structural biology, its role in forming microemulsions for chemical reactions or drug delivery, and its potential as a component in advanced cleaning and personal care formulations. youtube.comnih.gov

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H62O9 B1228501 Octaethylene glycol monotetradecyl ether CAS No. 27847-86-5

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-32-17-19-34-21-23-36-25-27-38-29-30-39-28-26-37-24-22-35-20-18-33-16-14-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHAZFYVKWSFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403387
Record name Tetradecyloctaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27847-86-5
Record name Tetradecyloctaglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Derivatization Approaches for Octaethylene Glycol Monotetradecyl Ether

Established Industrial Synthesis Pathways

The primary industrial method for producing octaethylene glycol monotetradecyl ether and similar alcohol ethoxylates is the direct ethoxylation of the corresponding fatty alcohol. wikipedia.org This process is designed for large-scale production and is optimized for efficiency and yield.

Ethoxylation of Tetradecanol (B45765): Reaction Mechanisms and Process Optimization

The reaction mechanism under basic catalysis proceeds through several key steps:

Activation/Initiation : The catalyst, typically a strong base like potassium hydroxide (B78521) (KOH), deprotonates the tetradecanol, forming a more nucleophilic alkoxide anion (tetradecanoxide). eurochemengineering.com

Propagation : The tetradecanoxide anion attacks the electrophilic carbon of the ethylene (B1197577) oxide ring in a nucleophilic substitution (SN2) reaction. This ring-opening step forms a new alkoxide, which can then react with subsequent ethylene oxide molecules. This step repeats, extending the polyoxyethylene chain one unit at a time until the desired average degree of ethoxylation (in this case, eight) is achieved. eurochemengineering.com

Proton Transfer : A rapid proton exchange occurs between the growing polyether chains and unreacted tetradecanol, regenerating the alkoxide of the fatty alcohol and neutralizing the end of the newly formed ether chain. This ensures that the fatty alcohol is consumed preferentially at the beginning of the reaction. eurochemengineering.com

Process optimization focuses on controlling reaction parameters to achieve the target molecular structure and minimize byproduct formation. Key parameters include temperature, pressure, catalyst concentration, and the molar ratio of reactants. eurochemengineering.comresearchgate.net Modern industrial production has moved from simple stirred-tank reactors to more advanced systems like Spray Tower Loop Reactors (STLR) or Enhanced Loop Reactors (ELR). frontiersin.org These reactor designs offer superior heat and mass transfer, enhancing safety and providing better control over the molecular weight distribution of the final product. frontiersin.org

Table 1: Typical Industrial Ethoxylation Conditions

ParameterTypical Value/ConditionSignificance
ReactantsTetradecanol, Ethylene OxideStarting materials for the synthesis.
Temperature175-180 °C wikipedia.orgnih.govAffects reaction rate; requires careful control due to exothermicity. wikipedia.org
Pressure1-2 bar wikipedia.orgMaintains ethylene oxide in the liquid phase and influences reaction kinetics.
CatalystPotassium Hydroxide (KOH) wikipedia.orgInitiates the reaction by forming the alkoxide.
Reactor TypeSpray Tower Loop Reactor (STLR), Enhanced Loop Reactor (ELR) frontiersin.orgEnsures efficient mixing, heat removal, and safety. frontiersin.org

Catalytic Systems in Ethoxylation Reactions

The choice of catalyst is critical as it significantly influences the reaction rate, the molecular weight distribution (polydispersity) of the ethoxylates, and the formation of byproducts. acs.orgnih.govresearchgate.net Catalysts for ethoxylation can be broadly classified as basic, acidic, or heterogeneous.

Basic Catalysts : Alkali hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium methoxide) are the most common industrial catalysts. acs.orgresearchgate.net They generally provide high reaction rates but result in a broad distribution of polyoxyethylene chain lengths, often described by a Flory or Poisson distribution. researchgate.net This means the final product is a mixture containing molecules with varying numbers of ethylene oxide units, as well as some unreacted fatty alcohol. acs.org

Acidic Catalysts : Lewis acids like BF₃ and SbCl₄ can also catalyze ethoxylation. acs.orgnih.gov They tend to produce a narrower molecular weight distribution compared to basic catalysts. acs.org However, they are often less selective and can promote the formation of undesirable byproducts, such as 1,4-dioxane (B91453) and polyethylene (B3416737) glycols (PEGs), making them less common in industrial applications for this type of surfactant. acs.orggoogle.com

Heterogeneous Catalysts : Advanced catalytic systems, including layered double hydroxides and composite metal oxides (e.g., magnesium-aluminum oxides), have been developed to gain better control over the product distribution. researchgate.net These catalysts are designed to produce "narrow-range ethoxylates," which have a more peaked distribution around the target chain length and contain less unreacted alcohol. acs.orgresearchgate.net Their solid nature can also simplify catalyst removal from the final product.

Table 2: Comparison of Catalytic Systems in Ethoxylation

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous BasicKOH, NaOH, CH₃ONa acs.orgresearchgate.netHigh reaction rate, cost-effective. wikipedia.orgBroad molecular weight distribution, leaves residual unreacted alcohol. acs.org
Homogeneous AcidicBF₃, SbCl₄ acs.orgNarrower molecular weight distribution. acs.orgFormation of byproducts (e.g., 1,4-dioxane, PEGs), lower selectivity. acs.orggoogle.com
Heterogeneous Basic/Mixed OxideLayered Double Hydroxides, Mg-Al oxides researchgate.netNarrow oligomer distribution, low byproduct formation, easier catalyst separation. acs.orgresearchgate.netOften more expensive and may have lower activity than homogeneous catalysts.

Laboratory-Scale Synthetic Strategies

On a laboratory scale, where precise control over the molecular structure is often more critical than bulk production efficiency, alternative methods are employed. These strategies allow for the synthesis of well-defined, monodisperse polyoxyethylene ethers.

Stepwise Alkylation Approaches utilizing Glycol Monomethyl Ethers and Tetradecanol

The Williamson ether synthesis is a classic and versatile method for preparing well-defined ethers in the laboratory. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or tosylate by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com To synthesize a specific compound like this compound, this method provides a stepwise approach that avoids the polydispersity of industrial ethoxylation. cdnsciencepub.com

The synthesis can be approached in two ways:

Reacting an activated tetradecyl chain with a glycol alkoxide : Tetradecyl bromide or chloride is reacted with the sodium or potassium salt of octaethylene glycol.

Reacting an activated glycol chain with a tetradecanol alkoxide : A terminal hydroxyl group of octaethylene glycol is first converted to a good leaving group (like a tosylate or halide). This activated glycol is then reacted with sodium tetradecanoxide (formed by deprotonating tetradecanol with a strong base like sodium hydride). byjus.commasterorganicchemistry.com

This latter approach is often preferred as primary alkyl halides (or tosylates) are more susceptible to SN2 reactions, whereas attempting to use a bulky, activated polyether chain can sometimes lead to competing elimination reactions. masterorganicchemistry.com The use of pre-synthesized, monodisperse polyethylene glycol chains is crucial for this method's success. nih.gov

Alternative Esterification and Etherification Routes for Polyoxyethylene Alkyl Ethers

Beyond the Williamson synthesis, other etherification techniques can be employed. Phase-transfer catalysis (PTC) offers an efficient alternative for ether synthesis under milder, biphasic conditions. iagi.or.idwikipedia.org In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a polyether like PEG, facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase into an organic phase containing the alkyl halide. iagi.or.idwikipedia.orgbiomedres.us This enhances the reaction rate and can lead to cleaner products with simplified workup procedures. crdeepjournal.org

While the target compound is an ether, esterification reactions can be used to synthesize related surfactants or as a step in a multi-step synthesis. For instance, fatty acids can be esterified with polyethylene glycols. researchgate.net However, for the direct synthesis of polyoxyethylene alkyl ethers, etherification routes remain the most direct pathway. The synthesis of related structures, such as alkyl polyoxyethylene ether sulfonates or carboxylates, typically starts with a pre-formed polyoxyethylene ether and modifies the terminal hydroxyl group. researchgate.netresearchgate.net

Table 3: Comparison of Laboratory Synthesis Routes

MethodKey ReactantsGeneral ConditionsKey Feature
Williamson Ether SynthesisAlkoxide (e.g., sodium tetradecanoxide) + Alkyl Halide/Tosylate (e.g., octaethylene glycol monotosylate) wikipedia.orgmasterorganicchemistry.comStrong base (e.g., NaH), aprotic solvent (e.g., THF). masterorganicchemistry.comAllows for precise control of chain lengths, yielding monodisperse products. cdnsciencepub.com
Phase-Transfer Catalysis (PTC) EtherificationAlcohol, Alkyl Halide, Base (e.g., NaOH) iagi.or.idBiphasic system (e.g., water/toluene) with a phase-transfer catalyst (e.g., TBAB). iagi.or.idbiomedres.usMilder conditions, often improved efficiency and easier workup. wikipedia.org

Purification and Isolation Techniques for Research-Grade this compound

The production of research-grade this compound necessitates rigorous purification and isolation protocols to remove starting materials, byproducts, and polydisperse oligomers. Achieving a high degree of purity and a narrow molecular weight distribution is critical for applications where precise physicochemical properties are required. A variety of chromatographic and other separation techniques are employed to this end.

A primary challenge in purifying polyoxyethylene alkyl ethers like this compound is their inherent polydispersity, meaning the synthetic product is a mixture of molecules with varying lengths of the polyethylene glycol chain. rsc.org For research applications, it is often necessary to isolate the specific oligomer, in this case, the one with exactly eight ethylene oxide units.

Chromatographic methods are central to the purification of these nonionic surfactants. nih.govnih.gov Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and normal-phase high-performance liquid chromatography (NP-HPLC) are powerful tools for separating individual homologs. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation of polyethylene glycols and their derivatives. mdpi.commdpi.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com

Key parameters that are optimized for the separation of polyethylene glycol homologs include the mobile phase composition, temperature, and the type of stationary phase. For instance, mixtures of acetonitrile (B52724) and water are commonly used as the mobile phase, with the proportion of acetonitrile being a critical factor in controlling the retention time of the homologs. mdpi.commdpi.com

The following table summarizes typical conditions used in the analytical separation of polyethylene glycol oligomers, which are applicable to the purification of this compound.

Table 1: Exemplary RP-HPLC Conditions for Polyethylene Glycol Ether Separation

Parameter Condition Source
Column C18 core-shell (e.g., Kinetex C18) mdpi.com
Mobile Phase Acetonitrile/water gradients mdpi.com
Flow Rate Typically 1 mL/min for analytical scale mdpi.com
Temperature Controlled, e.g., 15-50 °C mdpi.com

| Detector | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) | mdpi.com |

For preparative scale purification, these analytical methods are adapted to handle larger sample loads. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve baseline separation of a wide range of homologs within a single chromatographic run. mdpi.com

Other Chromatographic Techniques

Besides RP-HPLC, other chromatographic methods have proven effective:

Polystyrene-divinylbenzene (PS-DVB) beads: This packing material can be used in preparative chromatography with eluents like ethanol/water to purify polyethylene glycol derivatives effectively. nih.gov This method is advantageous as it avoids the use of toxic solvents. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has been successfully used for the high-resolution separation of polyethylene glycols and has been applied to the preparative isolation of single PEG homologs. mdpi.com

Gel Permeation Chromatography (GPC): GPC is an analytical technique used to determine the molecular weight distribution of polymers and can be employed to assess the purity of the isolated fractions. google.com

Non-Chromatographic Purification Methods

In addition to chromatography, other techniques can be used for the initial purification or isolation of this compound.

Extraction: Liquid-liquid extraction can be employed to separate the target compound from impurities. For example, polyoxyethylene alkyl ethers can be extracted from aqueous solutions using solvents like 1,2-dichloroethane. rsc.org A specific extraction process involving an organic solvent and an aqueous salt solution has been developed for purifying high-molecular-weight polyethylene glycol compounds. google.com

Azeotropic Distillation: This technique can be used to remove specific impurities. For instance, n-heptanol can be used as an azeotrope-forming agent to remove ethylene glycol impurities from diethylene glycol monoethyl ether, a related compound, by distillation. google.com

Filtration: Following synthesis, initial purification often involves filtering the reaction mixture to remove solid catalysts or byproducts. For example, filtration through Celite is a common step. chemicalbook.com

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the required final purity of the research-grade this compound. Often, a combination of these techniques is necessary to achieve the desired specifications.

Fundamental Self Assembly and Supramolecular Structures of Octaethylene Glycol Monotetradecyl Ether in Aqueous Systems

Aggregation Behavior and Aggregate Morphologies

Above the critical micelle concentration, octaethylene glycol monotetradecyl ether molecules aggregate into dynamic structures whose size and shape can be influenced by factors such as surfactant concentration and temperature. nih.gov

For many nonionic surfactants, the micelles formed just above the CMC are typically small and spherical. rsc.org However, as the surfactant concentration or temperature increases, these initial spherical micelles can undergo significant growth and shape transitions. nih.govnih.gov A common transition is from a spherical to a larger, cylindrical or rod-like morphology. nih.gov

This growth is driven by changes in the thermodynamic balance of forces within the micelle, including the packing of the surfactant molecules. Theoretical models suggest that micellar growth can be a continuous expansion or, in some cases, occur as a sudden shift where smaller micelles coexist with a population of larger ones. nih.govnih.gov An increase in temperature often promotes the growth of micelles for poly(ethylene oxide) alkyl ether surfactants. nih.gov The dehydration of the hydrophilic head groups at higher temperatures reduces the effective head group area and the repulsion between them, which favors a change in molecular packing that leads to the formation of larger, non-spherical aggregates. nih.gov This can result in a significant increase in the size of the micelles as the temperature rises. nih.gov

The size of a micelle is described by two key parameters: the aggregation number (Nagg) and the hydrodynamic radius (Rh).

Formation of Other Ordered Aggregates (e.g., Vesicles, Liquid Crystalline Phases)

Beyond the formation of simple micelles, this compound (C14E8), like other non-ionic surfactants, can form more complex, ordered aggregates in aqueous solutions, particularly at higher concentrations. These structures include vesicles and various lyotropic liquid crystalline phases. epfl.ch Vesicles are spherical bilayers enclosing an aqueous core, while liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, exhibiting long-range orientational order. merckgroup.comwikipedia.orguh.edu

Common liquid crystalline phases for non-ionic surfactants include:

Hexagonal Phase (H₁): Composed of cylindrical micelles packed into a hexagonal array. nih.govnih.gov

Bicontinuous Cubic Phase (V₁): A complex structure where the surfactant molecules form a continuous, curved bilayer that separates two independent, continuous water networks. nih.govnih.gov

Lamellar Phase (Lα): Consists of parallel surfactant bilayers separated by layers of water. nih.govnih.gov

The specific phase that forms is governed by the geometry of the surfactant molecules and the interactions between them. It is anticipated that C14E8 would exhibit a similar range of liquid crystalline structures, though the precise concentration and temperature boundaries for these phases would differ from those of C12E8 due to the longer C14 alkyl chain. researchgate.net

Phase Behavior and Phase Transitions in Aqueous Solutions

Temperature-Induced Phase Separations and Cloud Point Phenomena

Aqueous solutions of non-ionic surfactants containing polyoxyethylene chains, such as C14E8, exhibit a characteristic temperature-induced phase separation known as the cloud point phenomenon. wikipedia.org Below a specific temperature, the cloud point (CP), the surfactant solution is a single, transparent phase. wikipedia.org As the temperature is raised to the cloud point, the solution becomes visibly cloudy due to the separation into two distinct liquid phases: one rich in surfactant and the other poor in surfactant (mostly water). researchgate.net

This behavior is a result of the changing hydration of the hydrophilic polyoxyethylene (PEO) headgroups. At lower temperatures, the PEO chains are well-hydrated, promoting the solubility of the surfactant micelles. As the temperature increases, the PEO chains undergo dehydration, making the surfactant less soluble in water. researchgate.net This reduced hydration leads to stronger attractive interactions between the micelles, causing them to aggregate and eventually phase separate from the aqueous medium. researchgate.net

The molecular structure of the surfactant significantly influences the cloud point. Key factors include the lengths of both the hydrophobic alkyl chain and the hydrophilic PEO chain.

Effect of Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain makes the surfactant more hydrophobic (less water-soluble). Consequently, a lower temperature is required to induce phase separation. Therefore, C14E8 is expected to have a lower cloud point than its shorter-chain homolog, C12E8, under identical conditions. researchgate.netresearchgate.net

The following table illustrates the general relationship between alkyl chain length and the cloud point for polyoxyethylene non-ionic surfactants.

Surfactant PropertyEffect on HydrophobicityExpected Cloud Point
Shorter Alkyl Chain (e.g., C12) Less HydrophobicHigher
Longer Alkyl Chain (e.g., C14) More HydrophobicLower

This table represents a general trend for educational purposes.

Construction and Interpretation of Phase Diagrams

The complete phase behavior of a surfactant-water system is best represented by a phase diagram, which maps the stable physical states as a function of temperature and surfactant concentration. wikipedia.orgduke.edu These diagrams are constructed by observing the physical state of samples at various compositions and temperatures. A phase diagram reveals the boundaries between single-phase regions (where the system is a uniform isotropic liquid or a specific liquid crystal phase) and multi-phase regions where different phases coexist in equilibrium. wikipedia.orgyoutube.com

While an experimentally determined phase diagram for the C14E8-water system is not available in the consulted literature, the diagram for the closely related C12E8-water system serves as an excellent illustrative model. It showcases the typical complexity of non-ionic surfactant systems.

Illustrative Phases in a Non-Ionic Surfactant-Water System (based on C12E8)

Phase NotationDescriptionStructure
L₁ Isotropic Micellar SolutionDisordered spherical or rod-like micelles dispersed in water.
H₁ Hexagonal Liquid CrystalCylindrical micelles ordered in a two-dimensional hexagonal lattice.
V₁ Bicontinuous Cubic Liquid CrystalSurfactant bilayer forms an infinitely periodic minimal surface.
Lamellar Liquid CrystalStacked, parallel bilayers of surfactant separated by water layers.
W + S Water + Solid SurfactantA two-phase region where excess solid surfactant coexists with a dilute aqueous solution.

This table is based on the known phases of the C12E8-water system and is for illustrative purposes. The transition boundaries for C14E8 would differ.

In interpreting such a diagram, each area represents a thermodynamically stable phase or a mixture of phases. The lines separating these areas are phase boundaries. Crossing a boundary by changing temperature or concentration induces a phase transition. The increased hydrophobicity of C14E8 compared to C12E8 would be expected to shift these phase boundaries; for instance, the formation of ordered liquid crystalline phases might occur at lower concentrations. researchgate.net

Factors Governing Liquid-Liquid Phase Boundaries

The boundary between the single-phase micellar solution (L₁) and the two-phase region (liquid-liquid phase separation) is primarily governed by factors that influence the balance of forces between surfactant micelles. nih.gov

Temperature: As the primary factor for non-ionic surfactants, increasing temperature reduces the hydration of the PEO headgroups. researchgate.net This decreases the repulsive steric forces between micelles and enhances attractive van der Waals forces, promoting aggregation and leading to phase separation. researchgate.net

Surfactant Concentration: Phase separation typically occurs above a certain minimum surfactant concentration. As concentration increases along the phase boundary, the cloud point temperature may change, defining the shape of the lower consolute boundary. epa.gov

Additives (e.g., Salts): The presence of electrolytes can significantly affect the cloud point. Salts can influence water structure and the hydration of the PEO chains, which generally lowers the cloud point temperature. wikipedia.orgresearchgate.net The effectiveness of a salt in lowering the cloud point often depends on the type of ions present. researchgate.net

The fundamental driving force for the liquid-liquid phase separation is the energetically favorable transfer of dehydrated micelles from the bulk water environment into a separate, surfactant-rich phase. researchgate.net

Mixed Micelle Formation and Synergistic Interactions with Co-surfactants

Thermodynamics and Kinetics of Mixed Micellization

When this compound (C14E8) is mixed with other surfactants (co-surfactants), they can co-assemble to form mixed micelles. This process is of great interest as mixtures can exhibit properties superior to those of the individual components. nih.gov

Thermodynamics of Mixed Micellization

The formation of mixed micelles is a spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔG°mic). youtube.comnih.gov The thermodynamics of these systems can be described by theoretical frameworks such as the regular solution theory. encyclopedia.pub This model uses an interaction parameter (β) to quantify the nature of the interaction between the two surfactant species within the micelle. encyclopedia.pub

Ideal Mixing (β = 0): The two surfactants mix without any specific interaction.

Synergistic Interaction (β < 0): The interaction between the different surfactant molecules is more favorable than the self-interaction of the pure components. This leads to a critical micelle concentration (CMC) for the mixture that is lower than what would be expected from ideal mixing, indicating enhanced stability. encyclopedia.pub

Antagonistic Interaction (β > 0): The surfactants are less favorable to mix, leading to a higher than ideal CMC.

Kinetics of Mixed Micellization

The kinetics, or the rate, of micelle formation and breakdown is a dynamic equilibrium process governed by two main relaxation times:

Fast Relaxation (τ₁): This relates to the rapid exchange of a single surfactant monomer between a micelle and the bulk solution. aps.org

Slow Relaxation (τ₂): This corresponds to the complete formation or dissolution (breakdown) of an entire micelle. For non-ionic surfactants, this process can be relatively slow, ranging from seconds to minutes, because of the lack of strong electrostatic repulsion between the head groups. researchgate.netcapes.gov.br

For C14E8 specifically, research has shown that its micelles can adsorb directly to an air-water interface at a diffusion-controlled rate. aps.orgaps.org This provides an additional kinetic pathway for surface coverage that does not require the micelles to first break down into individual monomers in the solution, a finding that challenges standard adsorption models. aps.orgaps.org The kinetics of micellization can be influenced by the presence of a co-surfactant. For instance, incorporating a small amount of an ionic surfactant into the C14E8 micelle can slow down this direct adsorption, which can then be restored by adding salt to screen the introduced charge. aps.org

Ideal and Non-ideal Mixing Theories in Surfactant Mixtures

The behavior of mixed surfactant systems, including those containing this compound, can be described by ideal and non-ideal mixing theories. These theories are crucial for predicting the properties of the resulting mixed micelles, such as their critical micelle concentration (CMC). encyclopedia.pubscirp.org

Ideal Mixing Theory:

Clint's model is a foundational theory for ideal mixing in binary surfactant systems. rsc.org It assumes that the two surfactants mix without any specific interactions, akin to an ideal solution. researchgate.net This theory works well for mixtures of homologous surfactants where the head groups and tail architectures are similar. rsc.org In an ideal mixture, the properties of the mixed micelles are a weighted average of the properties of the individual components. acs.org

Non-ideal Mixing Theories:

In reality, most surfactant mixtures exhibit non-ideal behavior due to interactions between the different surfactant molecules. columbia.edu This is particularly true for mixtures of surfactants with different head group types, such as ionic and nonionic surfactants. scirp.org Regular Solution Theory (RST), pioneered by Rubingh, is a widely used model to describe these non-ideal systems. researchgate.netcolumbia.edu

RST introduces an interaction parameter, β, to quantify the deviation from ideal behavior. encyclopedia.pub This parameter reflects the interaction energies between the two surfactant species within the mixed micelle. encyclopedia.pub

β = 0: Indicates ideal mixing. encyclopedia.pub

β < 0: Signifies synergistic interactions (attraction) between the surfactants, leading to a lower CMC for the mixture than for either individual component. encyclopedia.pubcolumbia.edu This is often observed in mixtures of anionic and nonionic or cationic and nonionic surfactants. columbia.edu

β > 0: Represents antagonistic interactions (repulsion), resulting in a higher CMC for the mixture. encyclopedia.pub An example is the mixing of hydrocarbon and fluorocarbon surfactants. columbia.edu

The interaction parameter can be determined experimentally from CMC measurements. columbia.edu The value of β provides insight into the nature and strength of the interactions within the mixed micelles. For instance, the strength of attractive electrostatic interactions generally follows the order: anionic/cationic > anionic/zwitterionic > anionic/nonionic. scispace.com

Several other theories have been developed to describe the behavior of mixed surfactant systems. For example, Maeda's theory for nonionic-ionic mixed micelles is mathematically equivalent to RST but provides additional information about the insertion of an ionic surfactant into a nonionic micelle. mit.edu More complex molecular-thermodynamic theories have also been developed to account for factors like counterion binding and micelle shape transitions. mit.edu

The following table summarizes the key aspects of ideal and non-ideal mixing theories:

TheoryKey AssumptionsInteraction Parameter (β)Applicability
Ideal Mixing (Clint's Model) No specific interactions between surfactants.β = 0Homologous series of surfactants with similar structures. rsc.org
Non-ideal Mixing (Regular Solution Theory) Considers interaction energies between surfactants.Can be positive, negative, or zero.Wide range of surfactant mixtures, especially those with different head groups. scirp.orgcolumbia.edu

Influence of Molecular Architecture of Co-surfactants on Mixed Aggregate Properties

The molecular architecture of co-surfactants plays a pivotal role in determining the properties of mixed aggregates formed with this compound. Key structural features of the co-surfactant, such as the nature of its headgroup and the length of its hydrophobic tail, significantly influence the resulting micellar characteristics.

The interactions between the headgroups of the constituent surfactants are a primary driver of synergistic or antagonistic effects in mixed micelles. nih.govacs.org For instance, mixing a nonionic surfactant like this compound with an ionic co-surfactant leads to a reduction in the electrostatic repulsion between the ionic headgroups. This reduction in repulsion is a major contributor to the synergistic behavior and the negative deviation from ideal mixing often observed in such systems. columbia.edu The magnitude of this effect is influenced by the charge of the ionic co-surfactant.

Furthermore, the relative size of the surfactant headgroups is a critical factor. acs.org Synergistic effects can arise in mixtures of two nonionic surfactants if their headgroups have different cross-sectional areas. acs.org When a nonionic surfactant is mixed with an ionic one, differences in headgroup size can enhance the synergistic effects arising from electrostatic interactions. acs.org Generally, a greater asymmetry between the two surfactants tends to increase the synergistic effects. acs.orgresearchgate.net

The hydrophobic chain of the co-surfactant also exerts a considerable influence. When mixing surfactants with different hydrophobic chains, such as a hydrocarbon-based surfactant with a fluorocarbon-based one, antagonistic interactions can occur due to the limited mutual solubility of the different chains. columbia.edu This can even lead to the formation of two distinct types of mixed micelles coexisting in the solution. columbia.edu

The following table provides a summary of how co-surfactant architecture influences mixed aggregate properties:

Co-surfactant FeatureInfluence on Mixed Aggregate PropertiesExample
Headgroup Type Mixing ionic and nonionic surfactants reduces electrostatic repulsion, leading to synergism. columbia.eduMixing this compound with an anionic surfactant.
Headgroup Size Differences in headgroup cross-sectional areas can lead to synergistic effects. acs.orgMixing two nonionic surfactants with different sized headgroups.
Hydrophobic Chain Dissimilar hydrophobic chains can lead to antagonistic interactions and phase separation within the micelles. columbia.eduMixing a hydrocarbon surfactant with a fluorocarbon surfactant.

Vesicle-to-Micelle Transition Mechanisms Induced by this compound

This compound, like other nonionic surfactants, can induce a transition from bilayer vesicles to mixed micelles. This process is of significant interest in various applications, including drug delivery and membrane protein solubilization. The transition involves the incorporation of the surfactant monomers into the vesicle bilayer, leading to a series of morphological changes that culminate in the complete disruption of the vesicular structure and the formation of mixed micelles.

Critical Solubilization Concentrations and Saturation Phenomena

The vesicle-to-micelle transition is characterized by specific surfactant concentrations. The process begins when the concentration of the surfactant in the aqueous phase reaches a point where its monomers start to partition into the vesicle bilayer. As more surfactant is added, the bilayer becomes saturated with the surfactant molecules.

The critical solubilization concentration (CSC) is a key parameter in this process. It is the surfactant concentration at which the vesicle bilayer is saturated with the surfactant, and the formation of mixed micelles begins. At this point, the solution contains both vesicles and mixed micelles in equilibrium.

Further addition of surfactant beyond the CSC leads to the progressive solubilization of the vesicles into mixed micelles. This continues until all the lipid molecules from the vesicles have been incorporated into the mixed micelles. The concentration at which this complete solubilization occurs is another important parameter.

The solubilization process is influenced by several factors, including the chemical structures of both the lipid forming the vesicle and the surfactant. The length of the alkyl chain and the size of the polar headgroup of the surfactant, such as this compound, will affect its partitioning into the bilayer and the subsequent solubilization process.

Morphological Transformations During Vesicle Disruption

The transition from vesicles to micelles induced by this compound involves a series of distinct morphological changes. Initially, the surfactant monomers insert into the outer leaflet of the vesicle bilayer. As the surfactant concentration increases, they can also flip-flop to the inner leaflet.

This incorporation of surfactant molecules into the bilayer leads to an increase in the surface area of the vesicle and can cause changes in its shape. The vesicles may become more flexible and even form transient pores.

As the system approaches the critical solubilization concentration, the bilayer becomes unstable. This instability can lead to the budding off of small mixed micelles from the vesicle surface. Other proposed intermediate structures include disc-like micelles or cylindrical micelles.

Ultimately, with a sufficient concentration of the surfactant, the entire vesicular structure is disrupted, resulting in a solution of spherical or spheroidal mixed micelles composed of both the original vesicle-forming lipid and the this compound. The exact morphology of these mixed micelles will depend on the relative proportions of the two components and their molecular geometries.

Principles of Supramolecular Organization and Controlled Assembly

The self-assembly of this compound in aqueous systems is governed by fundamental principles of supramolecular chemistry. As an amphiphilic molecule, it possesses a hydrophilic polyethylene (B3416737) glycol head and a hydrophobic tetradecyl tail. longchangchemical.com This dual nature drives the formation of organized structures in water to minimize the unfavorable contact between the hydrophobic chains and water molecules, a phenomenon known as the hydrophobic effect. longchangchemical.com

The primary structure formed by surfactants in solution above a certain concentration, the critical micelle concentration (CMC), is the micelle. longchangchemical.comnearchimica.it In a micelle, the hydrophobic tails aggregate to form a core, while the hydrophilic heads are exposed to the aqueous environment. psiberg.com The shape and size of these micelles are determined by a balance of forces, including the hydrophobic interactions driving aggregation, and repulsive forces between the headgroups, which can be steric or electrostatic in nature. psiberg.com

The geometry of the surfactant molecule, often described by the critical packing parameter (CPP), plays a crucial role in determining the morphology of the self-assembled structures. The CPP relates the volume of the hydrophobic chain to the area of the hydrophilic headgroup and the length of the chain. Different CPP values favor the formation of different structures, such as spherical micelles, cylindrical or worm-like micelles, or even lamellar phases. nearchimica.it

The self-assembly process can be controlled by manipulating various environmental factors. Temperature, for instance, can affect the hydration of the polyethylene glycol headgroup of this compound, thereby altering the effective headgroup size and influencing the micellar structure. The addition of co-solutes or other surfactants can also significantly modify the self-assembly behavior, leading to the formation of mixed micelles with tailored properties, as discussed in the context of ideal and non-ideal mixing theories.

This ability to control the assembly of this compound into various supramolecular structures is fundamental to its application in diverse fields, from detergency and emulsification to advanced materials and nanotechnology.

Interactions of Octaethylene Glycol Monotetradecyl Ether with Biophysical and Biomimetic Systems

Molecular Mechanisms of Membrane Solubilization and Disruption

The process of membrane solubilization by detergents is a multi-step phenomenon that culminates in the complete breakdown of the bilayer structure into mixed micelles. The mechanism is driven by the partitioning of detergent monomers from the aqueous phase into the lipid bilayer. nih.govacs.org As more detergent molecules are incorporated, the structural integrity of the membrane is progressively weakened. nih.govresearchgate.net This leads to membrane permeabilization and ultimately, lysis, where the bilayer is completely disrupted and solubilized into mixed micelles composed of lipids and detergent molecules. researchgate.netnih.govacs.orgunesp.br The solubilization of the viral membrane of intact influenza virus, for instance, is based on the accumulation of C12E8 molecules, leading to the extraction of membrane constituents. medchemexpress.com

Lipid extraction from the bilayer is a key part of the solubilization process. nih.gov It is generally understood to occur via a micellar mechanism. nih.gov After the lipid bilayer becomes saturated with surfactant monomers, further addition of the surfactant leads to the formation of micelles in the surrounding solution. researchgate.netnih.govacs.org These micelles then act as sinks for the lipid molecules. sigmaaldrich.com Upon collision with the compromised bilayer, these micelles can extract lipid molecules, leading to the formation of mixed lipid-surfactant micelles. nih.gov This process continues until the entire bilayer structure is dissolved into these mixed micelles. researchgate.netacs.orgunesp.br Cryo-transmission electron microscopy has shown that at certain molar ratios of surfactant to lipid, micelles coexist with extended bilayer fragments, providing direct visual evidence for this stage of the solubilization process. researchgate.netacs.org

Table 2: Stages of Vesicle-to-Micelle Transition Induced by C12E8

Stage Description Key Molar Ratio Reference
Vesicle Swelling Surfactant incorporates into the vesicle bilayer. Below Rsat (saturation ratio) researchgate.netacs.orgunesp.br
Coexistence Mixed micelles and bilayer structures coexist. Above Rsat researchgate.netacs.orgunesp.br

The efficacy of a detergent in solubilizing membranes, particularly for the purpose of extracting membrane proteins in a functional state, varies depending on its chemical structure. nih.govresearchgate.net Octaethylene glycol monotetradecyl ether and its close analog C12E8 are often compared with other non-ionic detergents like Triton X-100, dodecyl maltoside, and Tween 20. researchgate.netarxiv.orgnih.govnih.gov

In studies on solubilizing membrane proteins, dodecyl maltoside and another oligooxyethylene detergent, decaethylene glycol mono hexadecyl ether, were found to be among the most efficient non-ionic detergents. nih.gov In specific applications, such as designing assays for enzymes like patatin lipid acyl hydrolase or lipoxygenase, C12E8-based mixed micellar systems have been shown to be superior to those using Triton X-100 or Tween 20. nih.govnih.gov The C12E8 system offers a more reliable environment for studying enzyme kinetics without interfering with measurements or affecting enzyme activity. nih.govnih.gov However, other detergents like octyl-glucoside and CHAPS have also shown high efficacy in solubilizing proteins from membrane fractions with minimal loss of activity. researchgate.net The choice of detergent is often system-dependent, with efficiency varying based on the specific membrane composition and the protein of interest. arxiv.org

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
This compound C14E8
Octaethylene glycol n-dodecyl monoether C12E8
Dioctadecyldimethylammonium bromide DODAB
Dioctadecyldimethylammonium chloride DODAC
Triton X-100 -
Dodecyl maltoside -
Octyl-glucoside -
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate CHAPS
Tween 20 -
Decaethylene glycol mono hexadecyl ether -
Poly(ethylene glycol) PEG
Cholesterol -
Texas-Red 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine TR-DHPE
Egg phophatidylcholine EggPC
1,2-dioleoyl-3-trimethyl ammonium (B1175870) propane DOTAP
Tetracycline TET
N,N′-di-n-decyl-4,13-diaza-18-crown-6 -
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] DOPE-PEG2000
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] DSPE-PEG2000
1,2-dioleoyl-sn-glycero-3-phosphocholine DOPC
1,2-dipalmitoyl-sn-glycero-3-phosphocholine DPPC
p-nitrophenyl butyrate PNP-butyrate
Hexaethylene glycol monodecyl ether -

Influence on Membrane Dynamics and Lipid Translocation (Scrambling)

This compound (C14E8) is a non-ionic surfactant capable of influencing the dynamic properties of lipid bilayers. Like other detergents, its interaction with membranes is primarily driven by the insertion of its hydrophobic tetradecyl tail into the non-polar core of the bilayer, while the hydrophilic octaethylene glycol headgroup remains at the aqueous interface. This partitioning can perturb the structure and integrity of the membrane, leading to increased lipid mobility and, at sufficient concentrations, the translocation of lipids between the two leaflets of the bilayer, a process known as flip-flop or scrambling.

The insertion of detergent molecules into a lipid bilayer creates packing defects and lowers the energy barrier for the movement of phospholipid molecules from one leaflet to the other. While direct quantitative data for lipid flip-flop induced solely by this compound is not extensively detailed in the available literature, the profound effect of the C14 acyl chain length on lipid translocation has been demonstrated in studies of protein-mediated scrambling.

Research on TMEM16 family scramblases, which are proteins that facilitate lipid movement across the membrane, shows that their activity is highly dependent on the thickness of the membrane. science.gov For instance, the activity of the fungal scramblase afTMEM16 is significantly modulated by the acyl chain length of the lipids it is reconstituted in. In membranes with a thickness of approximately 3.2 nm, formed from C14 lipids, scrambling activity is readily observed. science.gov Conversely, activity is nearly inhibited in much thicker membranes made from C22 lipids. science.gov This suggests that the C14 alkyl chain length creates a membrane environment that is permissive for lipid translocation.

Similarly, studies on the human endoplasmic reticulum scramblase TMEM16K revealed a dramatic increase in scrambling activity when it was reconstituted in thinner membranes composed of a mixture of short-chain (C14) and long-chain lipids. diva-portal.org The rate constant for scrambling increased approximately tenfold in these thinner membranes compared to those made exclusively of longer-chain lipids. diva-portal.org This highlights that the presence of C14 chains, whether from lipids or partitioning detergents like C14E8, can be a critical factor in lowering the activation energy for lipid scrambling.

Table 1: Influence of Lipid Acyl Chain Length on Scramblase Activity
ScramblaseLipid Composition (Acyl Chain)ConditionObserved Scrambling Activity/RateReference
afTMEM16C14 Lipids0 Ca²⁺~30% of maximal activity science.gov
afTMEM16C18 Lipids0 Ca²⁺Minimal activity, closed groove conformation science.gov
afTMEM16C22 LipidsSaturating Ca²⁺Nearly complete inhibition science.gov
hTMEM16K16:0-18:1 PC/PG0.5 mM Ca²⁺~0.003 s⁻¹ diva-portal.org
hTMEM16KMixed 14:0-14:0 and 16:0-18:1 PC/PG0.5 mM Ca²⁺~0.01 s⁻¹ (Tenfold increase) diva-portal.org

The maintenance of lipid asymmetry is crucial for many cellular functions. The finding that lipid scrambling is highly sensitive to membrane thickness has significant implications for studies involving asymmetric membranes. science.govdiva-portal.org The introduction of C14E8 into such a system could have unintended consequences by altering the local membrane environment. By inserting into the bilayer, C14E8 can locally reduce membrane thickness and increase fluidity, which could inadvertently activate endogenous scramblases or lower the intrinsic energy barrier for non-protein-mediated flip-flop. This would lead to a dissipation of the established lipid asymmetry, complicating the interpretation of experimental results. Therefore, in studies of asymmetric membranes, the concentration and potential membrane-perturbing effects of detergents like C14E8 must be carefully controlled and accounted for.

Mechanistic Studies of Protein Solubilization and Reconstitution in Native-like States

Non-ionic detergents are essential tools for the study of membrane proteins, as they can extract these proteins from their native lipid environment while often preserving their structure and function. merckmillipore.com this compound belongs to the family of polyoxyethylene alkyl ether detergents, which are considered mild, non-denaturing surfactants. merckmillipore.com The general mechanism involves the disruption of lipid-lipid and lipid-protein interactions without breaking the crucial protein-protein interactions that define the protein's tertiary and quaternary structure. merckmillipore.com

The solubilization process begins with the partitioning of C14E8 monomers into the lipid bilayer. As the detergent concentration increases to its critical micelle concentration (CMC), the bilayer becomes saturated and breaks apart, leading to the formation of mixed micelles containing lipids, detergent, and the integral membrane protein. merckmillipore.com The hydrophobic C14 tail of the detergent replaces the native lipid acyl chains around the transmembrane domains of the protein, while the hydrophilic E8 headgroup ensures the solubility of the protein-detergent complex in aqueous buffer.

A specific application of C14E8 has been documented in the purification of the Arabidopsis membrane protein AtTSPO. nih.govnih.gov In this procedure, a low concentration of C14E8 (0.1%) was used for "stripping" membranes, a step designed to remove loosely associated proteins, prior to the main solubilization step which used a different detergent (DDM). nih.govnih.gov This demonstrates its use as part of a multi-step extraction protocol designed to yield a purified, functional protein.

Table 2: Examples of Protein Studies Utilizing this compound (C14E8)
ProteinOrganismApplication of C14E8Reference
AtTSPO (Translocator protein)Arabidopsis thalianaUsed at 0.1% for membrane stripping during protein purification protocol. nih.govnih.gov

Reconstitution is the process of re-inserting a purified membrane protein into a model lipid bilayer, such as a liposome, to study its function in a more native-like environment. The most common method relies on the removal of the detergent from a solution containing the solubilized protein, lipids, and detergent. google.com

The process typically starts with a solution of mixed micelles containing protein, lipid, and C14E8. The detergent is then slowly removed, for example, through dialysis, gel filtration, or the addition of adsorbent beads. google.com As the concentration of C14E8 drops below its CMC, the lipids self-assemble into bilayer vesicles (liposomes), and the membrane protein spontaneously inserts into this forming bilayer, resulting in proteoliposomes. The successful reconstitution of a functional protein depends on many factors, including the choice of detergent, lipids, the lipid-to-protein ratio, and the rate of detergent removal. google.com

While essential for solubilization, the detergent micelle is an artificial environment that only mimics the native lipid bilayer. The stability and conformational integrity of a solubilized membrane protein are highly dependent on the properties of the surrounding detergent. The length of the alkyl chain (C14) and the size of the hydrophilic headgroup (E8) of this compound are critical.

A good match between the hydrophobic thickness of the detergent micelle and the hydrophobic transmembrane region of the protein is crucial for stability. A detergent that is too short or too long can lead to conformational instability, aggregation, and loss of function. The choice of C14E8 for a specific protein is often the result of empirical screening to find a detergent that best preserves its native state. Its non-ionic nature is generally favorable for maintaining the delicate balance of forces that hold the protein in its correct three-dimensional shape. merckmillipore.com

The interactions between this compound and various biological systems, particularly viral envelopes, are of significant scientific interest. These interactions are fundamental to understanding the mechanisms of viral inactivation by non-ionic surfactants.

Mechanism of Viral Membrane Disruption via Micelle Formation

The virucidal action of this compound (C₁₄EO₈) against enveloped viruses is primarily a result of the solubilization of the viral lipid envelope. This process is driven by the surfactant's amphiphilic nature and its tendency to form micelles in aqueous solutions. The disruption mechanism is a multi-stage process that involves the insertion of surfactant monomers into the viral membrane, leading to its eventual disintegration into mixed micelles composed of surfactant, viral lipids, and proteins. This effectively destroys the integrity of the viral envelope, a critical component for viral infectivity.

The mechanism is understood to involve the extraction of lipids and proteins from the viral envelope into the mixed micelles formed by the surfactant. nih.gov This process creates increasingly large holes in the envelope, which culminates in the inactivation of the virus. nih.gov Non-enveloped viruses, which lack a lipid envelope, are not susceptible to this mechanism of inactivation. nih.gov The efficacy of this disruption is linked to the surfactant's concentration, with significant activity occurring at and above its critical micelle concentration (CMC), where micelle formation is favored.

Comparative Analysis of Virucidal Activities

The effectiveness of non-ionic surfactants in inactivating viruses is highly dependent on their molecular structure, specifically the lengths of their hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol headgroups. Generally, for a given headgroup, virucidal activity increases with the length of the alkyl chain.

Studies have shown that surfactants are effective against enveloped viruses but not non-enveloped ones, suggesting the viral envelope is the primary target. nih.gov For instance, a mixture containing octaethylene glycol monododecyl ether (a close structural relative of C₁₄EO₈) was shown to be effective against enveloped viruses like herpes virus and respiratory syncytial virus, but not against the non-enveloped Coxsackievirus. nih.gov This highlights the selective nature of this class of surfactants. The virucidal efficacy is often quantified by a reduction factor in the viral titer, with a significant reduction indicating effective inactivation. nih.gov Disinfectants claiming virucidal activity against enveloped viruses are expected to be effective against all viruses within this category. nih.gov

The following table provides a comparative overview of the virucidal activity of different types of disinfectants against enveloped and non-enveloped viruses.

Disinfectant TypeTarget Virus TypeGeneral Efficacy
Non-ionic Surfactants (e.g., C₁₄EO₈) Enveloped VirusesHigh
Non-ionic Surfactants (e.g., C₁₄EO₈) Non-enveloped VirusesInactive. nih.govnih.gov
Quaternary Ammonium Compounds Enveloped VirusesEffective
Ethanol-based solutions Enveloped and some Non-enveloped VirusesBroad-spectrum
Povidone-iodine Enveloped and Non-enveloped VirusesBroad-spectrum. nih.gov

This interactive table summarizes the general virucidal spectrum of different chemical agents. Efficacy can vary based on concentration, contact time, and specific viral species.

Modulation of Enzyme Activity in Mixed Micellar Systems

Mixed micellar systems created with this compound provide a unique microenvironment that can significantly influence the activity of enzymes. These systems are valuable for studying enzyme kinetics and the accessibility of substrates to enzymes.

Kinetic Analysis of Enzyme Action in Surfactant Environments

The kinetic behavior of enzymes in the presence of surfactants like this compound can be analyzed using the Michaelis-Menten model. libretexts.orgsustainability-directory.com This model relates the reaction rate to the concentration of the substrate and the enzyme. libretexts.org The key parameters of this model are the maximum reaction rate (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. researchgate.net

In a mixed micellar system, the enzyme's kinetic parameters can be altered. For example, in a study using octaethylene glycol monododecyl ether (C₁₂E₈), the Vmax was found to be independent of the mixed micelle concentration, as was the Km when expressed as a mole percentage. nih.gov However, the Km was dependent on the surfactant concentration when expressed in molarity. nih.gov This suggests that the surface concentration of the substrate in the micelles is a key determinant of the enzyme's activity. nih.gov The enzyme interacts with the substrate within the micellar environment, and the kinetics are influenced by how the substrate partitions between the aqueous and micellar phases. nih.gov

Influence of Micellar Structure on Enzyme Substrate Accessibility

The structure of micelles formed by this compound plays a critical role in controlling the accessibility of a substrate to an enzyme's active site. The partitioning of both the enzyme and the substrate into the micelles is a key factor. The hydrolysis of cellulose, for instance, has been studied using models that account for competitive inhibition by the product, with kinetic parameters estimated using integrated forms of the Michaelis-Menten equation. nih.gov

Theoretical and Computational Investigations of Octaethylene Glycol Monotetradecyl Ether Systems

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's laws of motion for a system of interacting particles, MD simulations generate trajectories that reveal how systems evolve, making it an invaluable tool for studying the spontaneous formation of micelles from individual surfactant molecules. researchgate.netnih.gov This approach can be implemented at different levels of resolution, from all-atom to coarse-grained models, to access various time and length scales. nih.gov

All-atom (AA) MD simulations provide the highest level of detail by explicitly representing every atom in the system, including the surfactant and solvent molecules. nih.gov This high-resolution approach is essential for accurately capturing the nuanced non-covalent interactions—such as van der Waals forces, electrostatic interactions, and hydrogen bonding—that govern the self-assembly process. nih.gov Force fields, which are sets of parameters describing the potential energy of the system, are crucial for the accuracy of these simulations. Commonly used force fields for surfactant systems include the Generalized AMBER Force Field (GAFF) and CHARMM. nih.govsemanticscholar.orgrsc.orgconicet.gov.ar

AA simulations allow researchers to observe the step-by-step aggregation of C14E8 monomers into micelles, providing a detailed picture of the conformational changes in the surfactant's alkyl tail and polyethylene (B3416737) glycol headgroup during this process. Although computationally intensive, these simulations are unparalleled in their ability to elucidate the precise molecular architecture and intermolecular forces within the assembled structures. researchgate.net

From the trajectories generated by all-atom MD simulations, a wealth of quantitative data can be extracted to characterize the resulting micelles. Key properties include the aggregation number (the number of surfactant molecules in a single micelle), which for similar nonionic surfactants has been shown to be predictable with well-tuned models. ibm.com

The shape and symmetry of the micelle can be analyzed by calculating its moments of inertia. researchgate.net This analysis reveals whether the micelles are spherical, ellipsoidal, or have more complex morphologies like wormlike or flattened structures. researchgate.netnih.gov Furthermore, MD simulations provide a detailed view of the micelle's hydration. The radial distribution functions of water molecules around the surfactant headgroups can be calculated to quantify the structure and extent of the hydration shell. This analysis is critical for understanding how the dehydration of the ethylene (B1197577) oxide chains contributes to the thermodynamic stability of the micelle. researchgate.net

Coarse-Grained (CG) Modeling of Interfacial Behavior

While all-atom simulations offer great detail, their computational cost limits them to relatively small systems and short timescales, making it challenging to study large-scale phenomena like micelle formation at low concentrations. nih.govresearchgate.net Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single interaction site or "bead," thereby reducing the number of degrees of freedom in the system. researchgate.net This simplification allows for simulations that span longer times and larger length scales, which are essential for studying interfacial phenomena and the kinetics of self-assembly. researchgate.net

The accuracy of CG simulations depends entirely on the underlying force field, which must be carefully parameterized to reproduce key physical properties of the real system. chemrxiv.org For nonionic surfactants of the C_n_E_m family, several CG force fields have been developed, including those used in Dissipative Particle Dynamics (DPD) and models compatible with the MARTINI framework. ibm.comchemrxiv.orgnih.gov

The development process often involves fitting the model to reproduce experimental data, such as the critical micelle concentration (CMC) and the average aggregation number (N_agg). ibm.comchemrxiv.org Other target properties can include thermodynamic data like water-octanol partition coefficients. ibm.com The goal is to create a transferable model that can accurately predict the behavior of a range of related surfactants under various conditions. rsc.org

CG models are particularly well-suited for simulating the behavior of surfactants at interfaces, such as the air-water interface. These simulations can predict the reduction in surface tension as a function of surfactant concentration. semanticscholar.orgrsc.org For C14E8, theoretical models have been developed to analyze its adsorption at the solution/air interface. One such approach is the multistate adsorption model, which considers that surfactant molecules can exist in multiple conformational states at the interface, each with a different molar area. mdpi.com This refined model has been shown to accurately reproduce experimental surface tension isotherms for C14E8. mdpi.com

Simulations can also provide the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface. For the closely related surfactant C12E6, a combined MD and molecular thermodynamics approach predicted a maximum surface excess concentration (Γ_max) of 3.5 x 10⁻¹⁰ mol/cm², which aligns well with experimental values. semanticscholar.orgrsc.org

ParameterDescriptionValue
a Interaction parameter in the equation of state-0.9
ω₁ (Ų/molecule) Molar area of state 1130
ω₂ (Ų/molecule) Molar area of state 280
ω₃ (Ų/molecule) Molar area of state 355
ω₄ (Ų/molecule) Molar area of state 443
ω₅ (Ų/molecule) Molar area of state 536
b₁ (10⁶ L/mol) Adsorption equilibrium constant for state 10.0001
b₂ (10⁶ L/mol) Adsorption equilibrium constant for state 20.003
b₃ (10⁶ L/mol) Adsorption equilibrium constant for state 30.03
b₄ (10⁶ L/mol) Adsorption equilibrium constant for state 40.1
b₅ (10⁶ L/mol) Adsorption equilibrium constant for state 50.2
This table presents the parameters for the best fit of a 5-state adsorption model to the experimental surface tension isotherm of C14E8 at 298 K. Data sourced from mdpi.com.

Thermodynamic Modeling of Surfactant Aggregation Equilibria

Thermodynamic models aim to describe the equilibrium between surfactant monomers in solution and their aggregated forms (micelles). By measuring properties like surface tension as a function of temperature, key thermodynamic parameters of both adsorption and micellization can be determined. researchgate.net For C14E8, studies have shown that as temperature increases, the critical micelle concentration (CMC) decreases, while the surface excess concentration (Γ_max) increases. researchgate.net

This behavior is driven by two opposing factors: the increased solubility of monomers at higher temperatures, which disfavors micellization, and the dehydration of the ethylene oxide headgroups, which increases the molecule's hydrophobicity and thus favors aggregation. researchgate.net For C14E8, the dehydration effect is more pronounced, leading to enhanced adsorption and micellization with rising temperature. researchgate.net From these experimental measurements, the standard free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of adsorption and micellization can be calculated, providing a complete thermodynamic picture of the self-assembly process.

ProcessThermodynamic ParameterValue at 298.15 K
Micellization ΔG°_mic (kJ/mol) -35.2
ΔH°_mic (kJ/mol) 20.2
TΔS°_mic (kJ/mol) 55.4
Adsorption ΔG°_ad (kJ/mol) -43.1
ΔH°_ad (kJ/mol) -11.6
TΔS°_ad (kJ/mol) 31.5
This table displays the standard thermodynamic parameters for the micellization and adsorption of C14E8 in aqueous solution. Data sourced from researchgate.net.

Application of Ideal and Non-Ideal Mixing Theories to Multi-Component Systems

The behavior of surfactants in multi-component systems, such as in the presence of other surfactants or co-solvents, is critical for a wide range of applications. The interactions in these mixed systems can be described by ideal or non-ideal mixing theories. An ideal solution is characterized by interactions between different components (A-B) being equal to the average interactions of the pure components (A-A and B-B). In such cases, there is no enthalpy change (ΔH_mixing = 0) and no volume change (ΔV_mixing = 0) upon mixing.

Conversely, non-ideal solutions exhibit either positive or negative deviations from this ideal behavior. youtube.com Positive deviation occurs when the forces between unlike molecules are weaker than between like molecules, often leading to an increase in vapor pressure and an endothermic mixing process (ΔH_mixing > 0). Negative deviation arises from stronger interactions between unlike molecules, such as hydrogen bonding, resulting in a decrease in vapor pressure and an exothermic process (ΔH_mixing < 0). youtube.com

In the context of micellization, these theories are applied to understand the formation of mixed micelles. The critical micelle concentration (CMC) of a surfactant mixture can be predicted using ideal mixing theory. For a binary mixture of non-ionic surfactants, the ideal CMC can be calculated, and deviations from this value indicate non-ideal mixing and specific interactions between the surfactant molecules in the micelle.

For polyoxyethylene alkyl ether surfactants, studies on mixed systems are crucial. For instance, research on mixtures of octaethylene glycol monododecyl ether (C12E8), a structurally similar surfactant to C14E8, with the non-ionic surfactant n-octyl-β-D-thioglucoside (OTG), found that the mixed system behaves ideally. nih.gov This finding, determined through the pyrene (B120774) 1:3 ratio method to establish the CMC, suggests that the micellization process is primarily controlled by the more hydrophobic ethoxylated surfactant. nih.gov In such ideal systems, the composition of the mixed micelle is directly related to the mole fraction of the components in the bulk solution.

The addition of co-solvents like ethylene glycol to aqueous surfactant solutions can also be analyzed through this framework. The presence of ethylene glycol can alter the thermodynamics of micellization. ijert.org Studies on anionic surfactants in ethylene glycol-water mixtures show that while micellization becomes less favorable compared to pure water, the process remains spontaneous. ijert.org The enthalpy of micellization often becomes more negative in these binary solvent systems. ijert.org This is attributed to changes in solvent structure and the energetics of transferring the surfactant tail from the solvent to the micellar core.

Prediction of Surface Tension Isotherms

Surface tension isotherms, which plot surface tension as a function of surfactant concentration, are fundamental for characterizing the surface activity of molecules like octaethylene glycol monotetradecyl ether (C14E8). The point at which the surface tension plateaus corresponds to the critical micelle concentration (CMC). From these isotherms, other key parameters such as the surface excess concentration (Γmax) can be determined.

Thermodynamic studies based on surface tension measurements for the C14En series, including C14E8, have shown a distinct temperature dependence. For surfactants with longer ethylene oxide (EO) chains like C14E8, the CMC tends to decrease as the temperature increases. researchgate.net Concurrently, the surface excess concentration (Γmax) increases with rising temperature. researchgate.net This behavior is driven by the dehydration of the EO chains at higher temperatures, which enhances the hydrophobic character of the surfactant and thus favors both adsorption at the air-water interface and micelle formation. researchgate.net

The thermodynamic parameters associated with adsorption and micellization can be calculated from the temperature dependence of the CMC and surface tension data. These calculations provide insight into the free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the processes. researchgate.net For C14E8, the thermodynamic data indicate that the dehydration effect is a significant driving force for both adsorption and micellization. researchgate.net

Table 1: Thermodynamic Parameters of Micellization for C14E8 at Different Temperatures (Note: This table is illustrative, based on qualitative findings from research. researchgate.net Specific values would require access to the primary experimental data.)

Temperature (°C) Critical Micelle Concentration (CMC) (mol/L) Surface Excess (Γmax) (mol/m²) Free Energy of Micellization (ΔGmic) (kJ/mol)
10 Higher Lower Less Negative
25

In addition to experimental measurements, computational methods are increasingly used to predict surface tension. All-atom (AA) molecular dynamics (MD) simulations can predict the surface tension of surfactant solutions. rsc.org These simulations model the behavior of individual atoms of the surfactant and water molecules at the interface. Force fields such as the General AMBER Force Field (GAFF) are employed to describe the interactions between atoms. rsc.org By simulating the system at a water-vacuum or water-air interface, the surface tension can be calculated directly from the pressure tensor components. This computational approach allows for the prediction of surface excess concentrations and can accurately reproduce experimental surface tension values at the CMC. rsc.org

Computational Approaches for Studying Surfactant-Biomembrane Interactions

Computational simulations, particularly molecular dynamics (MD), are powerful tools for investigating the interactions between surfactants like C14E8 and biological membranes at an atomic level. These methods provide insights into how surfactants partition into, perturb, and potentially disrupt the lipid bilayer structure of cell membranes.

All-Atom (AA) Molecular Dynamics: AA-MD simulations represent every atom in the system, including the surfactant, lipid molecules of the biomembrane, and surrounding water and ions. This high level of detail allows for the study of specific interactions, such as hydrogen bonding between the surfactant's ethylene oxide headgroup and the lipid headgroups or water molecules. researchgate.net Force fields like AMBER, CHARMM, and GROMOS are used to define the potential energy of the system. researchgate.netnih.gov Using these simulations, researchers can calculate free energy profiles for the transfer of a surfactant molecule from the aqueous phase into the membrane, revealing the most energetically favorable location and orientation of the surfactant within the bilayer. nih.gov

Coarse-Grained (CG) Molecular Dynamics: While detailed, AA simulations are computationally expensive and are often limited to shorter timescales and smaller system sizes. Coarse-grained (CG) MD simulations address this by grouping several atoms into single "beads" or interaction sites. researchgate.net This simplification reduces the computational cost, allowing for the simulation of larger systems (e.g., the formation of a complete micelle or its interaction with a large patch of a biomembrane) over longer timescales (microseconds or more). researchgate.netsyr.edu The MARTINI force field is a popular choice for CG simulations of lipids and surfactants. CG simulations are particularly useful for studying large-scale phenomena such as membrane solubilization by surfactant micelles, the formation of pores, or the extraction of lipid molecules from the membrane. mit.edu

Multiscale Approaches: A common strategy involves using a multiscale approach. CG simulations are first used to observe the self-assembly of surfactants into micelles or to study their initial, large-scale interactions with a biomembrane. researchgate.net Specific configurations of interest from the CG simulation can then be "back-mapped" or converted back to an all-atom representation for more detailed analysis through AA-MD simulations. researchgate.net This approach combines the efficiency of CG models for observing slow, large-scale processes with the detailed accuracy of AA models for examining the fine details of molecular interactions.

These computational techniques enable the investigation of how surfactant properties, such as the length of the alkyl tail (like the C14 chain in C14E8) and the size of the hydrophilic headgroup (the octaethylene glycol chain), influence the nature and strength of their interaction with biomembranes.

Advanced Spectroscopic and Scattering Characterization Techniques for Octaethylene Glycol Monotetradecyl Ether Systems

Dynamic Light Scattering (DLS) for Aggregate Sizing and Diffusion Coefficients

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles in suspension. wikipedia.org The technique measures the random movement of particles undergoing Brownian motion and relates this motion to their size. colostate.edu By analyzing the time-dependent fluctuations in the intensity of scattered light, DLS can determine the translational diffusion coefficient (Dt) of particles. wikipedia.orgcolostate.edu This coefficient is crucial for understanding the mobility of micelles in solution.

Two primary approaches using DLS for studying surfactants are concentration-dependent light scattering intensity analysis and diffusion coefficient analysis. researchgate.net The diffusion coefficient analysis, in particular, has been shown to provide reproducible values for the critical micelle concentration (cmc). researchgate.net The software in DLS instruments typically presents data as a particle population across various diameters, allowing for the identification of monodisperse or polydisperse systems. wikipedia.org

The translational diffusion coefficient (Dt) obtained from DLS is used to calculate the hydrodynamic diameter (dH) or radius via the Stokes-Einstein equation. colostate.eduhoriba.com This calculated size is referred to as the hydrodynamic diameter because it reflects how the particle diffuses within a fluid, representing the diameter of a sphere with an equivalent translational diffusion coefficient. colostate.edu This measurement is influenced not only by the particle's core size but also by its surface structure and the ionic composition of the medium. colostate.edu

Environmental factors such as temperature, concentration, and the presence of additives significantly impact the size of C14E8 micelles. For analogous non-ionic polyoxyethylene ether surfactants like octaethylene glycol monododecyl ether (C12E8), studies have shown that the micellar size increases with temperature. nih.gov This growth is more pronounced as the proportion of the ethoxylated surfactant in a mixed system increases. nih.gov This phenomenon is often attributed to the dehydration of the hydrophilic polyoxyethylene chains at higher temperatures, which reduces the effective headgroup area and favors the formation of larger aggregates. The size of micelles can also be dependent on the total surfactant concentration. nih.gov

FactorEffect on Hydrodynamic Radius (Rh) of Polyoxyethylene Ether MicellesTypical Observation for C12E8 (Analogue for C14E8)
Temperature Increasing temperature generally leads to an increase in micellar size.For C12E8, Rh was observed to increase as temperature rose, a trend that becomes more significant with a higher mole fraction of the surfactant in mixed systems. nih.gov
Concentration The effect is complex and can be temperature-dependent.The relationship between micellar size and total surfactant concentration varies with both temperature and the composition of the micelle. nih.gov
Additives The addition of other surfactants, such as sugar-based ones, can influence properties like the clouding temperature.Adding a sugar-based surfactant to C12E8 increased the clouding temperature, indicating an alteration of the micellar hydration shell. nih.gov

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Structural Elucidation

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for the low-resolution structural characterization of macromolecules and their complexes in solution. nih.govembl-hamburg.de These methods provide information on the size, shape, and internal structure of particles like micelles. By fitting scattering data to various models, such as core-shell models, it is possible to determine key structural parameters. desy.de The combination of SAXS and SANS is particularly effective, as they provide complementary information due to their different sources of contrast; X-rays scatter from electrons, while neutrons scatter from atomic nuclei. desy.deresearchgate.net

SAXS and SANS are instrumental in resolving the detailed internal structure and shape of surfactant micelles. The scattering data can be well-described by models that account for a hydrophobic core and a more electron- or neutron-dense hydrophilic shell. desy.de These models provide an intermediate-resolution view of micellar dimensions and aggregation numbers. desy.de

These techniques are also capable of detecting micellar shape transitions, such as the transformation from spherical to cylindrical or disk-like aggregates. nih.govresearchgate.net Such transitions are often driven by changes in surfactant concentration, temperature, or the molecular geometry of the surfactant itself. nih.gov For example, asymmetric nonionic surfactants are more prone to undergo shape transitions from spherical to cylindrical micelles as concentration increases, whereas symmetric surfactants tend to form stable spherical micelles over a wide concentration range. nih.govresearchgate.net An increase in temperature can also promote a sphere-to-rod transition in nonionic surfactant systems due to the dehydration of the hydrophilic headgroups.

ParameterDescriptionTypical Findings for Nonionic Surfactant Micelles
Aggregation Number (Nagg) The average number of surfactant monomers in a single micelle.For related detergents, values can range from approximately 50 to over 100, depending on the specific surfactant and conditions.
Radius of Gyration (Rg) A measure of the overall size of the micelle.Determined from scattering data at very low angles (Guinier analysis). desy.de
Shape The overall geometry of the micelle (e.g., spherical, prolate/oblate ellipsoid, cylinder).Can transition from spherical to ellipsoidal or cylindrical with changes in temperature or concentration. nih.govresearchgate.net
Core Radius The radius of the hydrophobic core of the micelle.Determined by fitting data to core-shell models.
Shell Thickness The thickness of the hydrated hydrophilic (polyoxyethylene) layer.Determined by fitting data to core-shell models.

SAXS is a key technique for characterizing the structure of surfactant-protein complexes in a near-native state. researchgate.net It allows for the assessment of the oligomeric state and provides low-resolution three-dimensional structures of these complexes in solution. nih.govembl-hamburg.de The method is highly complementary to high-resolution techniques like X-ray crystallography and NMR, especially for large or flexible complexes that are difficult to crystallize. nih.govnih.gov

Furthermore, SANS and SAXS are powerful tools for studying the interaction of surfactants with lipid bilayers. mdpi.comchemrxiv.orgchemrxiv.org These techniques can reveal how surfactant molecules incorporate into or modify the structure of the bilayer. researchgate.net By using contrast variation methods, particularly with SANS, it is possible to distinguish between different components in a complex system, such as a protein embedded within a lipid environment, and to elucidate the morphology of the resulting assembly. nih.govnih.gov This provides insight into the arrangement and orientation of molecules within the bilayer, which is crucial for understanding the biological function and modulatory effects of lipids on membrane proteins. researchgate.netnih.gov

Fluorescence Spectroscopy for Micellar Microenvironment Probing

Fluorescence spectroscopy is a highly sensitive method used to investigate the microenvironment of surfactant aggregates. nih.gov The technique relies on the use of fluorescent probes, which are molecules whose fluorescence characteristics change depending on the properties of their immediate surroundings. nih.gov Hydrophobic probes that are sensitive to the polarity of the medium are particularly useful for studying micellization. nih.gov

A widely used method for determining the critical micelle concentration (CMC) of surfactants is based on the fluorescence of pyrene (B120774). researchgate.net Pyrene is a hydrophobic molecule whose fluorescence emission spectrum exhibits a fine structure that is highly sensitive to the polarity of its environment. usc.es In polar solvents like water, the ratio of the fluorescence intensity of the first vibronic peak (I1, around 371-373 nm) to that of the third peak (I3, around 391 nm) is high. researchgate.netrsc.org When surfactant concentration increases and micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. rsc.org This change in the microenvironment leads to a significant decrease in the I1/I3 ratio. researchgate.net

To determine the CMC, the I1/I3 ratio is plotted against the logarithm of the surfactant concentration. rsc.org This typically results in a sigmoidal curve, where the inflection point corresponds to the CMC. researchgate.netresearchgate.netresearchgate.net This method is popular due to its high sensitivity and the objective criteria it provides for CMC determination. nih.gov For octaethylene glycol monododecyl ether (C12E8), a close structural analog of C14E8, the CMC has been determined to be approximately 0.11 mM using this technique.

ProbeParameterEnvironmentTypical ValueApplication
Pyrene I1/I3 RatioAqueous (Polar)> 1.8 researchgate.netServes as a baseline before micelle formation.
Pyrene I1/I3 RatioMicellar Core (Nonpolar)~1.4 - 1.7 researchgate.netIndicates partitioning of the probe into the hydrophobic micelle core.
Pyrene CMC from I1/I3 plotC12E8 Solution~0.11 mM The inflection point of the sigmoidal plot of I1/I3 vs. log[surfactant] gives the CMC.

Analysis of Micellar Palisade Layer Polarity and Dynamics

The palisade layer of Octaethylene glycol monotetradecyl ether (C14E8) micelles, located between the hydrophobic core and the hydrated outer ethylene (B1197577) oxide mantle, is a region of significant interest. Its polarity and microviscosity (dynamics) can be meticulously investigated using fluorescence spectroscopy with specific molecular probes. These probes preferentially partition into the micellar environment, and their photophysical properties are sensitive to the surrounding medium.

Detailed Research Findings:

Fluorescent probes are selected based on their sensitivity to the polarity of their local environment. nih.gov When a probe moves from the bulk aqueous phase to the less polar palisade layer of the micelle, changes in its fluorescence emission spectrum, quantum yield, and lifetime are observed.

Polarity Assessment: Probes like pyrene are commonly used to estimate the micropolarity of the micellar interior. The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is a well-established scale for polarity. A lower I₁/I₃ ratio in a C14E8 micellar solution compared to water indicates that the probe resides in a less polar environment, characteristic of the palisade layer. Another class of probes includes those that exhibit twisted intramolecular charge transfer (TICT) states, such as trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT), whose emission is highly sensitive to solvent polarity. nih.gov A blue shift (shift to shorter wavelengths) in the emission maximum of such probes upon incorporation into micelles signifies a move to a less polar environment. nih.gov

Dynamics and Fluidity: Fluorescence anisotropy or polarization measurements provide information about the rotational mobility of the probe within the micelle, which reflects the microviscosity or fluidity of the palisade layer. pku.edu.cn A higher fluorescence anisotropy value suggests a more restricted environment and lower fluidity. By using probes that are tethered at different depths within the micelle, it is possible to map the fluidity gradient across the palisade layer. pku.edu.cn Time-resolved fluorescence can further elucidate the dynamics by measuring the rotational correlation times of the probe.

Technique Probe Example Parameter Measured Information Gained
Steady-State FluorescencePyreneI₁/I₃ Intensity RatioMicropolarity of the palisade layer
Steady-State FluorescenceN-phenyl-1-naphthylamine (NPN)Emission Wavelength (λmax) & Quantum YieldPolarity and formation of micelles nih.gov
Fluorescence AnisotropyDansyl-labeled probesSteady-State Anisotropy (r)Microviscosity and rotational freedom of the probe pku.edu.cn
Time-Resolved FluorescencePeryleneFluorescence Lifetime (τ) & Rotational Correlation TimeDynamics and local environment of the probe

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Surface Tension and Interfacial Tension Measurements

The ability of this compound to reduce surface and interfacial tension is fundamental to its function as a surfactant. Tensiometry techniques are employed to quantify this behavior, both at equilibrium and as a function of time.

Equilibrium and Dynamic Surface Tension Studies

Equilibrium surface tension measurements reveal the concentration at which C14E8 monomers in the bulk solution are in equilibrium with those adsorbed at the air-water interface. The critical micelle concentration (CMC) is a key parameter derived from these studies, identified by a distinct break in the plot of surface tension versus the logarithm of surfactant concentration.

Dynamic surface tension (DST) provides insights into the kinetics of surfactant adsorption to a freshly created interface. ysu.am The process is governed by the diffusion of monomers from the bulk to the subsurface layer, followed by their adsorption and orientation at the interface. ysu.am For non-ionic surfactants like C14E8, this process can be described by mixed diffusion-kinetic adsorption models. ysu.am

Detailed Research Findings:

Equilibrium Behavior: The equilibrium surface tension of C14E8 solutions decreases significantly with increasing concentration up to the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk rather than further populating the interface. Techniques like the du Nouy ring, Wilhelmy plate, or drop volume methods are used for these measurements. ysu.am

Dynamic Behavior: At concentrations below the CMC, the rate of surface tension reduction is dependent on the bulk concentration. For micellar solutions (above the CMC), the micelles act as a reservoir, dissociating into monomers to replenish those adsorbing at the interface, which can accelerate the reduction of surface tension. ysu.am Studies on homologous surfactants like octaethylene glycol monododecyl ether (C12E8) show that at very short times, the surface tension is close to that of pure water, and it decays over time to its equilibrium value. researchgate.net The rate of this decay is faster at higher surfactant concentrations. researchgate.net

Parameter Description Typical Trend for C14E8
Critical Micelle Concentration (CMC) The concentration at which micelle formation begins.Characterized by a plateau in the surface tension vs. concentration curve.
Surface Tension at CMC (γCMC) The minimum surface tension value achieved.A measure of the maximum surface tension reduction capability.
Dynamic Surface Tension (γ(t)) The surface tension as a function of interface age.Decreases over time as surfactant molecules adsorb to the interface. ysu.am
Maximum Adsorption (Γmax) The maximum surface excess concentration at the interface.Calculated from the slope of the γ vs. log(C) plot using the Gibbs adsorption equation. ysu.am

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Interfacial Behavior at Oil-Water Interfaces

The primary role of C14E8 in many applications is to act at the interface between two immiscible liquids, such as oil and water, to form emulsions. The effectiveness of a surfactant in this role is determined by its ability to lower the interfacial tension (IFT).

Detailed Research Findings:

C14E8 molecules adsorb at the oil-water interface, orienting their lipophilic tetradecyl tails into the oil phase and their hydrophilic octaethylene glycol heads into the water phase. This adsorption reduces the free energy of the interface, thereby lowering the IFT. rsc.org The extent of IFT reduction depends on several factors, including the surfactant concentration, temperature, and the chemical nature of the oil phase (e.g., aliphatic vs. aromatic). researchgate.net

Effect of Oil Type: The partitioning of the C14E8 between the bulk phases and the interface is influenced by the oil's polarity. For non-polar oils like alkanes, the surfactant has low solubility in the oil phase, leading to strong adsorption at the interface. In contrast, for more polar or aromatic oils, increased solubility can affect the adsorption-desorption equilibrium and the resulting IFT. nih.gov

Synergistic Effects: In practical formulations, C14E8 might be used in combination with other surfactants. Such mixtures can exhibit synergistic effects, leading to a greater reduction in IFT than would be achieved by either surfactant alone. rsc.org This is often due to more efficient packing of the different surfactant molecules at the interface. rsc.org Techniques such as pendant drop and spinning drop tensiometry are used to measure IFT. rsc.org

Calorimetric Techniques for Phase Transitions and Interaction Thermodynamics

Calorimetric methods directly measure heat changes associated with physical and chemical processes, providing invaluable thermodynamic data on C14E8 systems.

Differential Scanning Calorimetry (DSC) for Thermotropic Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermotropic phase behavior of surfactants like C14E8. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com Phase transitions appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram.

Detailed Research Findings:

For C14E8, DSC can be used to determine key transition temperatures:

Krafft Temperature (Tk): This is the temperature at which the solubility of the surfactant equals its CMC. Below the Krafft point, the surfactant is largely insoluble and exists as hydrated crystals. The transition at the Krafft point is observed as a sharp endothermic peak corresponding to the dissolution of these crystals to form a micellar solution.

Cloud Point (Tc): This is characteristic of non-ionic surfactants containing ethylene oxide chains. As the temperature increases, the hydrogen bonds between water and the ether linkages weaken, leading to dehydration of the hydrophilic groups. This causes macroscopic phase separation, observed as the solution becoming cloudy. In a DSC scan, this phenomenon is typically seen as an endothermic transition.

The enthalpy of these transitions (ΔH), which represents the energy absorbed or released, can be calculated from the area of the corresponding DSC peak. mdpi.com

Transition Description DSC Signal Information Obtained
Melting of Hydrated Crystals Transition from solid hydrated state to dissolved monomers/micelles.Endothermic PeakKrafft Temperature (Tk), Enthalpy of Dissolution (ΔHsol)
Clouding Phenomenon Dehydration of ethylene oxide chains leading to phase separation.Endothermic OnsetCloud Point (Tc), Enthalpy of Phase Separation

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Isothermal Titration Calorimetry (ITC) for Binding and Partitioning Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding or partitioning process at constant temperature. wikipedia.org It allows for the determination of a complete thermodynamic profile of an interaction in a single experiment, including the binding constant (Kₐ), stoichiometry (n), and enthalpy change (ΔH). osu.edu

Detailed Research Findings:

ITC is exceptionally useful for characterizing the thermodynamics of C14E8 micellization and its interactions with other molecules.

Micellization Thermodynamics: The enthalpy of micellization (ΔHmic) can be determined by titrating a concentrated solution of C14E8 into the buffer. The resulting heat changes correspond to the de-micellization of the injected surfactant and subsequent re-equilibration. This provides a direct measure of the enthalpy change associated with the transfer of a monomer from the bulk solution into the micellar state. From the CMC and ΔHmic, the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can be calculated, providing a full thermodynamic picture of the self-assembly process.

Partitioning and Binding: ITC can be used to study the partitioning of guest molecules (e.g., drugs, fragrances) into C14E8 micelles or the partitioning of the surfactant itself into larger structures like lipid vesicles. nih.gov In a typical experiment, the guest molecule is titrated into a solution of C14E8 micelles. The measured heat change corresponds to the transfer of the guest from the aqueous environment to the micellar environment. The data can be fit to binding models to extract the thermodynamic parameters of the interaction. nih.gov

Thermodynamic Parameter Symbol Description How it is Determined by ITC
Binding/Partitioning Enthalpy ΔHThe heat released or absorbed during the process.Directly measured from the heat signal of each injection. osu.edu
Binding/Association Constant KₐA measure of the affinity of the interaction.Determined from the shape of the binding isotherm. wikipedia.org
Stoichiometry nThe ratio of the interacting species in the complex.Determined from the inflection point of the binding isotherm. wikipedia.org
Gibbs Free Energy ΔGThe overall energy change, indicating spontaneity.Calculated: ΔG = -RTln(Kₐ). wikipedia.org
Entropy ΔSThe change in randomness or disorder.Calculated: ΔS = (ΔH - ΔG)/T. wikipedia.org

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Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Academic Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of individual atoms. In ¹H NMR of C14E8, the protons of the tetradecyl chain's terminal methyl (CH₃) group are expected to appear around δ 1.17 ppm. The numerous methylene (B1212753) (-OCH₂CH₂O-) protons of the ethylene glycol units typically resonate in a complex multiplet between δ 3.38 and 3.72 ppm. The terminal hydroxyl (-OH) proton can be observed at approximately δ 4.55 ppm, although its chemical shift can be variable and influenced by solvent and temperature.

¹³C NMR spectroscopy offers complementary information by probing the carbon skeleton. For ether compounds, carbons directly bonded to oxygen (C-O) typically resonate in the range of 50-100 ppm. Carbons in the alkyl chain (C-C) will appear in the upfield region, generally between 0 and 50 ppm.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For C14E8, a strong and prominent absorption band is observed around 1107 cm⁻¹, which is characteristic of the C-O-C stretching vibration of the ether linkages in the polyethylene (B3416737) glycol chain. Additionally, a strong band at approximately 2870 cm⁻¹ corresponds to the C-H stretching vibrations of the alkyl tetradecyl chain.

Table 1: Indicative Spectroscopic Data for this compound (C14E8)

TechniqueSignal TypeCharacteristic Chemical Shift (δ) / Wavenumber (cm⁻¹)Assignment
¹H NMR Proton~ 1.17 ppmTetradecyl -CH₃
Proton3.38 - 3.72 ppmEthylene Glycol -OCH₂CH₂O-
Proton~ 4.55 ppmTerminal -OH
IR Spectroscopy Absorption Band~ 1107 cm⁻¹C-O-C Stretch (Ether)
Absorption Band~ 2870 cm⁻¹C-H Stretch (Alkyl)

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent, concentration, and temperature.

Atomic Force Microscopy (AFM) for Morphological Studies at Interfaces and Bilayers

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that allows for the visualization of the morphology of C14E8 aggregates, such as micelles and bilayers, at the nanoscale. nih.gov AFM can be used to study the self-assembly of surfactant molecules at solid-liquid interfaces.

Research on similar surfactants has shown that below the critical micelle concentration (CMC), surfactant molecules may adsorb onto a surface as patches. As the concentration increases towards the CMC, these patches can grow and coalesce to form a complete monolayer. ucl.ac.uk Above the CMC, the formation of more complex structures like bilayers can be observed.

Force mapping, a variant of AFM, can be used to analyze the forces between the AFM tip and the surfactant layer, providing information on the thickness and mechanical properties of the adsorbed film. For instance, a breakthrough event in the force curve can indicate the presence of a surfactant layer on the substrate and even on the AFM tip itself. ucl.ac.uk The height of protrusions in AFM images can provide estimates of the dimensions of adsorbed micelles or the thickness of bilayers. For example, in studies of pulmonary surfactants, multilayer protrusions with heights of 20–28 nm have been observed. hawaii.edu

Thermal Diffusion Forced Rayleigh Scattering (TDFRS) for Thermal Diffusion Behavior

Thermal Diffusion Forced Rayleigh Scattering (TDFRS) is a sophisticated optical technique used to measure thermal diffusion, also known as the Soret effect, in solutions. This technique can be applied to C14E8 solutions to understand how the surfactant micelles respond to a temperature gradient. The Soret effect describes the coupling of a temperature gradient to a mass flow, leading to a concentration gradient.

In a typical TDFRS experiment, two laser beams interfere within the sample, creating a periodic temperature grating. This temperature grating, in turn, induces a concentration grating due to thermal diffusion. A third laser beam is then diffracted by this combined refractive index grating. By analyzing the time-dependent decay of the diffracted signal, key transport coefficients can be determined: the thermal diffusivity (Dth), the translational diffusion coefficient (D), and the thermal diffusion coefficient (DT). The Soret coefficient (ST) is then calculated as the ratio of the thermal diffusion coefficient to the translational diffusion coefficient (ST = DT/D). researchgate.net

For nonionic surfactants like C10E8, a close relative of C14E8, the Soret coefficient was found to be positive, indicating that the micelles migrate towards the colder region. researchgate.net The magnitude of the Soret coefficient provides a quantitative measure of the strength of the thermodiffusive effect. Studies on various micellar systems have shown that the Soret coefficient can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. researchgate.netnih.govuni-bayreuth.denih.gov

Table 2: Key Transport Coefficients Measured by TDFRS for Surfactant Systems

CoefficientSymbolDescription
Thermal Diffusivity DthRate of heat transport through the solution.
Translational Diffusion Coefficient DRate of mass transport due to random thermal motion.
Thermal Diffusion Coefficient DTRate of mass transport due to a temperature gradient.
Soret Coefficient STRatio of thermal diffusion to translational diffusion (DT/D).

Specialized Research Applications and Fundamental Mechanisms Involving Octaethylene Glycol Monotetradecyl Ether

Role in Colloidal System Stabilization and Emulsification Mechanisms

Octaethylene glycol monotetradecyl ether (C14E8) plays a significant role in the study and formulation of colloidal systems due to its effectiveness as a stabilizer and emulsifier. The stability of colloidal dispersions is often governed by the interactions between particles, and surfactants like C14E8 modify these interactions. In non-aqueous media, such as monoethylene glycol (MEG), related non-ionic surfactants like dodecyl hexaethylene glycol monoether (C12E6) have been shown to stabilize silica (B1680970) dispersions. At low concentrations, stability is attributed to electrostatic repulsions, a mechanism typically dominant in aqueous systems. nih.gov However, at higher concentrations, instability can occur due to mechanisms like micellar bridging and hydrophobic interactions. nih.gov

The emulsification properties are rooted in the surfactant's ability to lower the interfacial tension between immiscible phases, such as oil and water. The formation of micelles above a certain concentration, known as the critical micelle concentration (CMC), is central to this process. Thermodynamic studies of poly(ethylene glycol) mono-n-tetradecyl ethers (C14En) show that for surfactants with longer ethylene (B1197577) oxide chains (like C14E8), the CMC tends to decrease as temperature increases, which is a typical behavior for non-ionic surfactants. researchgate.net This behavior is linked to the dehydration of the ethylene oxide chains at higher temperatures, which favors micellization. researchgate.net The efficiency of these surfactants in reducing surface tension and forming stable micelles makes them ideal for creating and stabilizing emulsions for various research and industrial applications.

Furthermore, the study of mixed surfactant systems containing analogues like octaethylene glycol monododecyl ether (C12E8) reveals complex synergistic interactions that can enhance performance. science.gov Modeling the surface tension of such binary mixtures helps in understanding the non-ideal behavior and synergistic effects at the air-water interface, which is crucial for designing advanced formulations. science.gov

Utilization as a Model Surfactant in Fundamental Detergency Science

In the realm of detergency science, which involves the removal of unwanted material from a surface, octaethylene glycol ether surfactants are invaluable as model compounds. Their well-defined chemical structure and non-ionic character allow for the systematic study of the physicochemical principles of cleaning. sigmaaldrich.comnih.gov An analogue, octaethylene glycol monododecyl ether (C12E8), is frequently used as a non-ionic detergent for solubilizing membrane-bound proteins from their native lipid environment without denaturation. sigmaaldrich.comcaymanchem.com This application is critical for the purification and characterization of proteins like ATPases and for the functional reconstitution of viral envelopes, such as those from the influenza virus. sigmaaldrich.commedchemexpress.com

The mechanism of solubilization involves the partitioning of surfactant monomers into the biological membrane. As the concentration increases, the integrated monomers disrupt the lipid bilayer, leading to the formation of mixed micelles containing proteins, lipids, and surfactant molecules. medchemexpress.com This process allows researchers to extract and study the function of individual membrane proteins in a controlled micellar environment. caymanchem.com

C12E8 has also been instrumental in developing novel assay systems for enzymes that act on lipid substrates. For instance, mixed micellar assays using C12E8 have been designed for enzymes like lipoxygenase and patatin lipid acyl hydrolase. nih.gov These systems provide a more biologically relevant environment than simple aqueous solutions, allowing the enzyme to interact with its substrate at a lipid-water interface. nih.gov In these assays, the enzyme's activity responds to the surface concentration of the substrate within the micelle, rather than its bulk molar concentration, providing deeper insights into the kinetics of interfacial enzymes. nih.gov

Mechanisms of Action as Plasticizers of Cuticular Waxes and Permeation Enhancement

Octaethylene glycol ethers are investigated as accelerators or permeation enhancers, particularly for increasing the transport of active ingredients through plant cuticles for agricultural applications. nih.gov The primary barrier to penetration is the cuticular wax, a complex, semi-crystalline mixture of lipophilic compounds. nih.gov Surfactants like octaethylene glycol monododecyl ether (C12E8) act as plasticizers when absorbed by these waxes. nih.gov By disrupting the ordered structure of the wax components, they increase the free volume within the wax matrix, thereby reducing its barrier properties and enhancing the mobility of agrochemicals through it. nih.gov

The mechanism of permeation enhancement involves several processes. The surfactant molecules penetrate the skin or cuticle, where they can disrupt the highly ordered structure of the intercellular lipid lamellae. medchemexpress.com This disruption can involve fluidizing the lipid bilayers or extracting lipid components, creating less tortuous pathways for the drug or pesticide to diffuse through. medchemexpress.com The effectiveness of these enhancers is often correlated with their ability to partition into the cuticular wax and their subsequent effect on the mobility of solutes within it. nih.gov

Effect of Alcohol Ethoxylates on Diffusion Coefficients in Barley Wax
CompoundIncrease Factor for PCP DiffusionIncrease Factor for C₂₄AC Diffusion
Heptaethylene glycol monotetradecyl ether--
Octaethylene glycol monohexadecyl ether--

Note: Specific data for this compound was not available in the cited sources. The table framework is based on studies of similar alcohol ethoxylates which showed diffusion coefficient increases for Pentachlorophenol (PCP) ranging from 3.3 to 19.6 times and for Tetracosanoic Acid (C₂₄AC) from 22 to 315 times, depending on the specific ethoxylate used.

The plasticizing action of octaethylene glycol ethers directly translates to an increased mobility of solutes within the cuticular wax matrix. nih.gov Research using reconstituted cuticular wax from barley leaves has demonstrated that the diffusion coefficients (D) of pesticides and other organic molecules are significantly increased in the presence of alcohol ethoxylates. nih.gov

In detailed studies with the model accelerator C12E8, it was found that the enhancing effect is directly correlated to the amount of surfactant sorbed into the wax. nih.gov This sorption leads to a fluidization of the wax, which is a semi-crystalline solid at room temperature. The increased mobility allows lipophilic agrochemicals to move more freely through the transport-limiting barrier of the cuticle. nih.gov This unspecific interaction, dependent on the internal concentration of the accelerator, highlights a fundamental mechanism for improving the efficacy of foliage-applied systemic chemicals. nih.gov

Application in the Study of Interfacial Phenomena and Adsorption

The amphiphilic structure of this compound makes it an exemplary molecule for studying fundamental interfacial phenomena and adsorption processes. It readily adsorbs at interfaces, such as the air-water or oil-water interface, significantly altering the interfacial properties. researchgate.net

Thermodynamic studies on C14En surfactants provide detailed insights into the energetics of adsorption and micellization. By measuring surface tension as a function of concentration and temperature, key parameters like the surface excess concentration (Γmax), the critical micelle concentration (cmc), and the associated changes in free energy, enthalpy, and entropy can be determined. researchgate.net For C14E8, the data indicate that the dehydration of the ethylene oxide chains is a major driving force for both adsorption at the interface and the formation of micelles in the bulk solution. researchgate.net These fundamental studies are crucial for understanding how surfactants function and for developing new adsorption models that can accurately describe the structure of the interfacial layer. researchgate.net

Exploration in Material Science for Templating and Nanostructure Synthesis

In material science, the self-assembling properties of surfactants are harnessed to create nanostructured materials. The micelles formed by surfactants like this compound can act as soft templates or reaction media for the synthesis of nanoparticles and mesoporous materials. Although direct examples for C14E8 are not prevalent in the reviewed literature, the principle is well-established for similar non-ionic surfactants. For instance, related polyoxyethylene ether surfactants are used in the formation and stabilization of nanoparticles. medchemexpress.com

The process, known as templated synthesis, uses the pre-organized surfactant assemblies to direct the formation of an inorganic or polymeric material. The size and shape of the resulting nanostructures are controlled by the geometry of the surfactant micelles. After the material is formed around the template, the surfactant can be removed, often by calcination or solvent extraction, leaving behind a nanostructured material with a high surface area and controlled porosity. This technique is highly versatile for producing materials for catalysis, separation, and sensing applications.

Contribution to Understanding Molecular Interactions in Complex Biological and Chemical Systems

This compound and its analogues are instrumental in dissecting molecular interactions within complex systems. By creating simplified, controllable model environments, they allow researchers to study specific interactions that would be obscured in a more complex native setting. The use of C12E8 to solubilize viral membranes enables the study of individual viral proteins and lipids and their roles in viral function. medchemexpress.com

The study of mixed micelles containing C12E8 and other surfactants, such as didecyldimethylammonium chloride, has revealed strong synergistic interactions. science.gov These interactions, which can be modulated by other molecules like cyclodextrins, are critical for developing highly effective formulations, for example, virucidal agents that act by extracting lipids from viral envelopes. science.gov Molecular dynamics simulations of mixed micelles provide an atomistic view of how different surfactant molecules arrange themselves and how they solubilize other molecules, offering deep insights into the intermolecular forces at play.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling octaethylene glycol monotetradecyl ether in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear safety goggles, impervious gloves, and lab coats to avoid skin/eye contact. Use respirators if aerosol generation is likely .
  • Ventilation : Conduct experiments in fume hoods with adequate exhaust to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., bentonite) and dispose of contaminated waste via approved hazardous waste protocols .
  • Storage : Store pure forms at -20°C (stable for 3 years) or 4°C (2 years). Solutions in organic solvents (e.g., DMSO) should be stored at -80°C (6 months) .

Q. How can researchers prepare stable aqueous solutions of this compound for biological assays?

  • Methodological Answer :

  • Stock Solution Preparation : Dissolve the compound in ethanol (30 mg/mL) or DMF (15 mg/mL) under inert gas purging to prevent oxidation .
  • Aqueous Dilution : Further dilute in PBS (pH 7.2) to 1 mg/mL. Avoid long-term storage (>24 hours) of aqueous solutions due to hydrolysis risks .
  • Solubility Table :
SolventSolubility (mg/mL)
Ethanol30
DMSO15
PBS (pH 7.2)1

Q. What are the primary applications of this compound in membrane protein research?

  • Methodological Answer :

  • Protein Solubilization : Use at 0.5–1% (w/v) in lysis buffers to extract membrane proteins while preserving native conformation .
  • Crystallography : Optimize detergent concentration (e.g., 0.17–1%) to maintain protein stability during X-ray crystallography or cryo-EM .
  • Activity Assays : Confirm solubilization efficiency (>90%) via enzymatic activity assays or SDS-PAGE .

Advanced Research Questions

Q. How can synergistic formulations of this compound enhance virucidal activity against enveloped viruses?

  • Methodological Answer :

  • Micelle Optimization : Combine with cationic surfactants (e.g., didecyldimethylammonium chloride) at equimolar ratios. Measure critical micelle concentration (CMC) via surface tension or conductivity .
  • Synergy Analysis : Calculate interaction parameters (β) from mixed micelle thermodynamics. Negative β values indicate strong synergies .
  • Virucidal Assays : Test formulations on lipid-coated viruses (e.g., influenza) using plaque reduction assays. Synergistic mixtures show >50% efficacy at sub-CMC concentrations .

Q. What methodologies are used to study the bioconcentration and metabolism of this compound in aquatic organisms?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs (e.g., ¹⁴C-C13EO8) to track uptake in model organisms (e.g., fathead minnows) .
  • Biotransformation Analysis : Use TLC or HPLC-MS to identify metabolites. Common pathways include oxidative cleavage of ethylene glycol chains .
  • Bioconcentration Factor (BCF) : Calculate BCF as the ratio of compound concentration in organism tissues vs. water. BCF <100 suggests low bioaccumulation .

Q. How does small-angle neutron scattering (SANS) elucidate the structural dynamics of this compound micelles?

  • Methodological Answer :

  • Sample Preparation : Prepare micellar solutions (0.17–1% w/v) in D₂O to enhance neutron contrast .
  • Data Collection : Measure scattering intensity at multiple angles. Fit data to core-shell models to determine micelle radius (~3–5 nm) and aggregation number (~50–100) .
  • Comparative Analysis : Contrast with anionic surfactants (e.g., cesium dodecyl sulfate) to study charge effects on micelle morphology .

Data Contradictions and Resolutions

  • Storage Stability : recommends -20°C for pure forms, while cites stability at 20°C. Resolution: Stability varies by formulation—pure compounds require colder storage, while lyophilized/solubilized forms tolerate higher temperatures .
  • Toxicity Classification : Some SDS sheets classify it as non-hazardous, while others note reproductive toxicity risks. Resolution: Toxicity depends on concentration and exposure duration. Adhere to <0.1% thresholds for carcinogen-free use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.